UNC6212 (Kme2)

Description

BenchChem offers high-quality UNC6212 (Kme2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UNC6212 (Kme2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

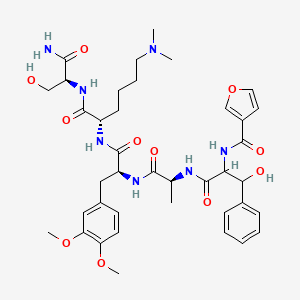

Molecular Formula |

C39H53N7O11 |

|---|---|

Molecular Weight |

795.9 g/mol |

IUPAC Name |

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide |

InChI |

InChI=1S/C39H53N7O11/c1-23(41-39(54)32(33(48)25-11-7-6-8-12-25)45-36(51)26-16-18-57-22-26)35(50)43-28(19-24-14-15-30(55-4)31(20-24)56-5)38(53)42-27(13-9-10-17-46(2)3)37(52)44-29(21-47)34(40)49/h6-8,11-12,14-16,18,20,22-23,27-29,32-33,47-48H,9-10,13,17,19,21H2,1-5H3,(H2,40,49)(H,41,54)(H,42,53)(H,43,50)(H,44,52)(H,45,51)/t23-,27-,28-,29-,32?,33?/m0/s1 |

InChI Key |

MAFVNNSPCAOGRX-BQMWMUGWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)N[C@@H](CCCCN(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |

Canonical SMILES |

CC(C(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)NC(CCCCN(C)C)C(=O)NC(CO)C(=O)N)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Chromatin Landscape: An In-depth Analysis of the UNC6212 (Kme2) and CBX5 Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance of proteins within the cell nucleus governs the very essence of gene expression and cellular identity. Among the key players in this molecular ballet is Chromobox Protein Homolog 5 (CBX5), a critical reader of epigenetic marks, particularly the methylation of histone H3 on lysine 9 (H3K9me). This mark is a hallmark of transcriptionally silent heterochromatin. Understanding how small molecules interact with and potentially modulate the function of CBX5 is of paramount importance for the development of novel therapeutics targeting epigenetic pathways.

The CBX5/G9a Signaling Axis: A Gateway to Gene Silencing

CBX5 functions as a crucial component of the cellular machinery that maintains genomic stability and regulates gene expression. It recognizes and binds to di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3), a mark deposited by histone methyltransferases such as G9a (also known as EHMT2) and G9a-like protein (GLP). Upon binding to H3K9me2/3, CBX5 recruits a host of other proteins to form a repressive complex that compacts chromatin and silences gene transcription.[1][2][3] This CBX5/G9a-mediated gene repression is essential for various cellular processes and has been implicated in disease states such as cancer and fibrosis.[1][2][3][4][5]

The UNC series of small molecule inhibitors, including UNC0638 and UNC0642, were developed as potent and selective inhibitors of the G9a and GLP methyltransferases.[6][7][8][9] By inhibiting G9a/GLP, these compounds prevent the methylation of H3K9, thereby indirectly disrupting the recruitment and function of CBX5. Therefore, while a direct interaction between UNC inhibitors and CBX5 has not been characterized, their biological effects are intricately linked to the CBX5-mediated recognition of methylated histones.

Quantitative Binding Data for Related Compounds

While the binding affinity of UNC6212 for CBX5 remains undetermined, analysis of related compounds provides valuable insights. The following table summarizes the available binding and inhibitory data for the natural ligand of CBX5 and for several well-characterized G9a/GLP inhibitors.

| Interacting Molecules | Method | Affinity/Potency (Kd/IC50) | Reference |

| CBX5 and H3K9me3 peptide | Not Specified | Kd: 30 µM | |

| UNC0642 and G9a | Not Specified | IC50: <2.5 nM | [8][9] |

| UNC0642 and G9a | Not Specified | Ki: 3.7 nM | [8] |

| UNC0638 and G9a | Not Specified | IC50: 15 nM | [7] |

| UNC0638 and GLP | Not Specified | IC50: 19 nM | [7] |

| BIX-01294 and G9a | Not Specified | IC50: 1.7 µM | [10] |

| BIX-01294 and GLP | Not Specified | IC50: 0.9 µM | [10] |

Experimental Protocols for Determining Binding Affinity

To empower researchers to investigate the binding affinity of UNC6212 or other novel compounds for CBX5, this section provides detailed, generalized protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[11][12][13][14]

Materials:

-

Purified recombinant CBX5 protein (typically in the low µM range)

-

UNC6212 compound (typically 10-20 fold higher concentration than the protein)

-

ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Syringes and sample cells for the ITC instrument

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified CBX5 protein against the chosen ITC buffer to ensure buffer matching.

-

Dissolve the UNC6212 compound in the final dialysis buffer. It is critical that the buffer for both the protein and the ligand are identical to minimize heat of dilution effects.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the system.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Equilibrate the instrument with the ITC buffer.

-

-

Titration:

-

Load the CBX5 protein solution into the sample cell.

-

Load the UNC6212 solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip and to assess the initial heat of dilution.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) of the UNC6212 solution into the CBX5 solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[15][16][17][18] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Materials:

-

Purified recombinant CBX5 protein

-

UNC6212 compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Immobilization buffers (e.g., EDC/NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).

-

Inject the CBX5 protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters on the surface using ethanolamine.

-

A reference flow cell should be prepared in parallel, going through the activation and deactivation steps without protein immobilization, to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the UNC6212 compound in the running buffer.

-

Inject the different concentrations of UNC6212 over both the CBX5-immobilized and reference flow cells.

-

Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

-

Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd.

-

Conclusion

While the direct binding affinity of UNC6212 for CBX5 has not been explicitly reported, the critical role of the CBX5/G9a signaling axis in gene regulation underscores the importance of understanding such interactions. The information and protocols provided in this guide offer a robust framework for researchers to investigate the binding of UNC6212 and other small molecules to CBX5. By employing techniques such as ITC and SPR, the scientific community can further elucidate the molecular mechanisms governing epigenetic regulation and accelerate the development of targeted therapies for a range of diseases.

References

- 1. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. The Sound of Silence: Suppressing CBX5 Decreases Fibrosis by Inhibiting Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CBX5 loss drives EGFR inhibitor resistance and results in therapeutically actionable vulnerabilities in lung cancer [pubmed.ncbi.nlm.nih.gov]

- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. youtube.com [youtube.com]

- 12. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

UNC6212 (Kme2) mechanism of action in epigenetic regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigenetic modifications are critical regulators of gene expression and cellular function, with their dysregulation implicated in numerous diseases, including cancer and neurological disorders. Histone methylation, a key epigenetic mark, is dynamically controlled by histone methyltransferases (HMTs) and demethylases. The G9a/GLP (EHMT2/EHMT1) complex is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression. UNC6212 and its closely related analog, UNC0642, are potent and highly selective small molecule inhibitors of the G9a/GLP complex. This document provides an in-depth technical overview of the mechanism of action of these inhibitors, focusing on their role in epigenetic regulation, and serves as a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: Inhibition of G9a/GLP and Reversal of H3K9 Dimethylation

UNC6212 and its analog UNC0642 function as competitive inhibitors of the G9a and G9a-like protein (GLP) histone methyltransferases.[1][2] These enzymes form a heterodimeric complex that catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 9 on histone H3. Specifically, the G9a/GLP complex is the principal writer of H3K9 mono- and di-methylation (H3K9me1 and H3K9me2). These methylation marks serve as docking sites for transcriptional repressor proteins, leading to chromatin compaction and gene silencing.

By binding to the substrate-binding pocket of G9a and GLP, UNC6212/UNC0642 prevents the methylation of H3K9. This inhibition leads to a global reduction in cellular levels of H3K9me2.[1][3][4] The decrease in this repressive mark results in a more open chromatin state at specific gene loci, facilitating the binding of transcription factors and leading to the reactivation of previously silenced genes. This targeted epigenetic modulation is the foundation of the therapeutic potential of G9a/GLP inhibitors.

Quantitative Data: Potency and Selectivity

UNC0642, a well-characterized chemical probe, demonstrates exceptional potency and selectivity for the G9a/GLP complex. The following tables summarize the key quantitative metrics for this class of inhibitors.

| Parameter | Enzyme | Value | Reference |

| IC50 | G9a | < 2.5 nM | [1][5][6] |

| GLP | < 2.5 nM | [1][6] | |

| Ki | G9a | 3.7 ± 1 nM | [1] |

Table 1: In Vitro Enzymatic Inhibition Data for UNC0642. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values highlight the sub-nanomolar potency of UNC0642 against the target enzymes.

| Cell Line | Assay | IC50 Value | Reference |

| MDA-MB-231 (Breast Cancer) | H3K9me2 Reduction | 106 - 110 nM | [7][8] |

| PANC-1 (Pancreatic Cancer) | H3K9me2 Reduction | 40 nM | [2] |

| T24 (Bladder Cancer) | Cell Viability | 9.85 ± 0.41 µM | [3] |

| J82 (Bladder Cancer) | Cell Viability | 13.15 ± 1.72 µM | [3] |

| 5637 (Bladder Cancer) | Cell Viability | 9.57 ± 0.37 µM | [3] |

| MYCN-Amplified Neuroblastoma | Cell Viability | ~15 µM | [9] |

| Non-MYCN-Amplified Neuroblastoma | Cell Viability | ~32 µM | [9] |

Table 2: Cellular Activity of UNC0642. Cellular IC50 values for the reduction of the H3K9me2 mark are in the nanomolar range, demonstrating good cell permeability and target engagement. IC50 values for cell viability vary depending on the cancer cell type.

| Parameter | Administration Route | Dose | Value | Reference |

| Cmax (Plasma) | Intraperitoneal (i.p.) | 5 mg/kg | 947 ng/mL | [1][4] |

| Cmax (Brain) | Intraperitoneal (i.p.) | 5 mg/kg | 68 ng/mL | [4] |

| Brain/Plasma Ratio | Intraperitoneal (i.p.) | 5 mg/kg | 0.33 | [1] |

Table 3: In Vivo Pharmacokinetic Properties of UNC0642 in Mice. These data indicate that UNC0642 achieves significant plasma concentrations and has modest brain penetration.

Signaling Pathways and Gene Regulation

The primary consequence of G9a/GLP inhibition is the alteration of gene expression programs. By removing the repressive H3K9me2 mark, UNC6212/UNC0642 can reactivate tumor suppressor genes and other genes involved in critical cellular processes.

Key signaling consequences include:

-

Upregulation of Tumor Suppressor Genes: In breast cancer cell lines, UNC0642 treatment leads to the upregulation of tumor suppressor genes such as AMPKα2 and ELL2.[10] In neuroblastoma, G9a inhibition reactivates potential tumor suppressors including CLU and FLCN.[9]

-

Induction of Apoptosis: The pro-apoptotic gene BIM is upregulated following UNC0642 treatment in breast and bladder cancer cells, contributing to programmed cell death.[3][10]

-

Downregulation of Proliferation Markers: UNC0642 causes a dose-dependent decrease in the expression of proliferation-associated genes like FGF-1, CCND1, and ENO2 in breast cancer cells.[10]

-

Neuroinflammation and Oxidative Stress Reduction: In a mouse model of Alzheimer's disease, UNC0642 treatment reduced neuroinflammatory markers and oxidative stress.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize G9a/GLP inhibitors.

In Vitro G9a/GLP Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the G9a/GLP complex.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant G9a/GLP enzyme, a biotinylated histone H3 peptide substrate, and varying concentrations of the test inhibitor (e.g., UNC0642) in assay buffer.

-

Initiation: Start the reaction by adding a mixture of unlabeled SAM and tritium-labeled ([³H])SAM.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.

-

Termination: Stop the reaction by adding an excess of unlabeled SAM or a chemical quencher.

-

Capture and Detection: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated H3 peptide. Wash the plate to remove unincorporated [³H]SAM. Add a scintillation cocktail to the wells.

-

Measurement: Quantify the amount of incorporated [³H]-methyl groups by measuring counts per minute (CPM) using a scintillation counter.

-

Data Analysis: Plot the CPM values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular H3K9me2 Quantification (In-Cell Western)

This assay measures the ability of an inhibitor to reduce the levels of H3K9me2 within cells.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of UNC0642 for a specified duration (e.g., 48 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 and a normalization antibody (e.g., anti-Histone H3).

-

Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

-

Imaging and Quantification: After washing, scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the H3K9me2 signal and the normalization signal.

-

Data Analysis: Normalize the H3K9me2 signal to the total histone H3 signal. Plot the normalized signal against the inhibitor concentration to calculate the cellular IC50 for H3K9me2 reduction.

Cell Viability Assay (e.g., MTT or Resazurin)

These assays assess the effect of the inhibitor on cell proliferation and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a serial dilution of UNC0642 for a defined period (e.g., 72 hours).

-

Reagent Addition: Add a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin.

-

Incubation: Incubate for 1-4 hours to allow viable cells to metabolize the dye into a colored formazan product (MTT) or a fluorescent product (resazurin).

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vivo Xenograft Mouse Model Study

This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ J82 cells) into the flank of immunodeficient mice (e.g., nude mice).[3]

-

Tumor Establishment: Monitor the mice until tumors reach a palpable size (e.g., 50-100 mm³).

-

Group Assignment: Randomly assign mice to a vehicle control group and one or more treatment groups.

-

Drug Administration: Administer UNC0642 via a suitable route, such as intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 5 mg/kg every other day).[3]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size.

-

Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for western blot analysis (e.g., to measure H3K9me2 levels) and another portion fixed in formalin for immunohistochemistry (e.g., to assess proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).[3]

Conclusion

UNC6212/UNC0642 represents a class of highly potent and selective inhibitors of the G9a/GLP histone methyltransferase complex. By specifically targeting the enzymatic activity responsible for H3K9 di-methylation, these compounds provide a powerful tool to probe the epigenetic regulation of gene expression. The mechanism of action, centered on the reversal of a key repressive histone mark, leads to the reactivation of silenced genes, including tumor suppressors, and the induction of anti-proliferative and pro-apoptotic pathways. The comprehensive data on their potency, selectivity, and cellular and in vivo activity, coupled with detailed experimental protocols, underscore their value as chemical probes and as a foundation for the development of novel epigenetic therapies. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize and advance the study of G9a/GLP inhibitors in various disease contexts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. UNC0642 | Structural Genomics Consortium [thesgc.org]

- 8. rndsystems.com [rndsystems.com]

- 9. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]

- 10. Effect of Inhibitor UNC0642 on Expression of G9a and Its Proliferative and Apoptotic Markers in Breast Cancer Cell Line MCF-7 - ProQuest [proquest.com]

The Biological Nexus: A Technical Guide to the CBX5 and H3K9me2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between proteins and histone modifications governs the accessibility of our genetic material, dictating cellular identity and function. Among these interactions, the recognition of dimethylated lysine 9 on histone H3 (H3K9me2) by Chromobox Protein Homolog 5 (CBX5), also known as HP1α, stands as a cornerstone of heterochromatin formation and gene silencing. This technical guide provides an in-depth exploration of the biological functions stemming from the CBX5-H3K9me2 interaction, offering a comprehensive resource for researchers and drug development professionals. We delve into the quantitative biophysical parameters of this interaction, present detailed experimental protocols for its investigation, and visualize the key signaling pathways in which it plays a pivotal role. Understanding this crucial epigenetic nexus is paramount for developing novel therapeutic strategies targeting a spectrum of diseases, from fibrotic disorders to cancer.

Core Concepts: The Reader and the Mark

The biological significance of the CBX5 and H3K9me2 interaction lies in its fundamental role as a "reader-writer" module in the epigenetic landscape.

-

The Mark (H3K9me2): Histone H3, a core component of the nucleosome, can be post-translationally modified on its N-terminal tail. The dimethylation of the lysine residue at the ninth position (H3K9me2) is a key epigenetic mark predominantly associated with transcriptionally silent regions of the genome, known as heterochromatin. This mark is deposited by histone methyltransferases (HMTs), such as G9a (also known as EHMT2).

-

The Reader (CBX5): CBX5 is a highly conserved non-histone protein that belongs to the heterochromatin protein 1 (HP1) family. It functions as an epigenetic "reader," specifically recognizing and binding to the H3K9me2/3 mark through its N-terminal chromodomain (CD). The C-terminal chromoshadow domain (CSD) of CBX5 is responsible for its homodimerization and interaction with a diverse array of other chromatin-associated proteins, thereby facilitating the establishment and maintenance of a repressive chromatin environment.[1] This interaction is a critical step in gene silencing.[2]

The binding of CBX5 to H3K9me2 initiates a cascade of events leading to chromatin compaction and the recruitment of other repressive factors, ultimately resulting in the silencing of underlying genes. This mechanism is essential for maintaining genome stability, regulating gene expression, and controlling cellular processes such as differentiation and proliferation.

Quantitative Data Presentation

Understanding the biophysical parameters of the CBX5-H3K9me2 interaction is crucial for quantitative modeling and the design of targeted therapeutics. The following tables summarize the available quantitative data.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 32 µM | Isothermal Titration Calorimetry (ITC) | Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding |

| Parameter | Method | Key Findings | Reference |

| Stoichiometry | Analytical Ultracentrifugation (AUC), Mass Spectrometry | While a precise 1:1 stoichiometry for a single CBX5 chromodomain to a single H3K9me2 mark is biochemically expected, the in vivo stoichiometry is more complex due to CBX5 dimerization and its association with larger protein complexes. Methods like quantitative mass spectrometry-based proteomics can be employed to determine the stoichiometry of CBX5 within these larger complexes.[3][4] | Stoichiometry of chromatin-associated protein complexes revealed by label-free quantitative mass spectrometry-based proteomics |

| Cellular Concentration | Quantitative Mass Spectrometry, Immunohistochemistry | The cellular abundance of CBX5 varies across different cell types and tissues. The Human Protein Atlas indicates nuclear expression in most tissues.[1][5][6] Precise nuclear concentrations are challenging to determine but are crucial for understanding the dynamics of CBX5-chromatin binding. Quantitative immunofluorescence can provide relative abundance information.[7][8] | The Human Protein Atlas, CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis |

Signaling Pathways and Logical Relationships

The CBX5-H3K9me2 interaction is a critical node in various signaling pathways, influencing cellular responses to external stimuli.

TGF-β Signaling in Fibroblast Activation

Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis. The CBX5-H3K9me2 interaction plays a crucial role in the TGF-β-induced activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in fibrotic diseases.

References

- 1. CBX5 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. researchgate.net [researchgate.net]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - AR [thermofisher.com]

- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Tissue expression of CBX5 - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. The nuclear periphery confers repression on H3K9me2-marked genes and transposons to shape cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nuclear periphery confers repression on H3K9me2-marked genes and transposons to shape cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative FRAP in analysis of molecular binding dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Epigenome: A Technical Guide to the Discovery and Synthesis of UNC6212 (Kme2) and its Role in Targeting Methyllysine Reader Domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and application of UNC6212 (Kme2), a significant chemical tool for studying the epigenetic reader protein Chromobox homolog 5 (CBX5). This document details the scientific context of methyllysine reader proteins, the synthetic strategies for creating dimethyllysine-containing probes, and the experimental protocols for characterizing their binding and cellular effects.

Introduction to Methyllysine Reader Proteins and the Significance of CBX5

Post-translational modifications (PTMs) of histone proteins play a crucial role in regulating chromatin structure and gene expression. Lysine methylation is a key PTM, and the proteins that recognize and bind to these methylated lysine residues are known as "methyllysine readers." These reader domains are critical components of larger protein complexes that mediate downstream biological effects, including transcriptional activation or repression.[1]

The Malignant Brain Tumor (MBT) domain family is a class of methyllysine reader proteins that have emerged as important targets for drug discovery.[2][3] One prominent member of the chromodomain-containing family of methyllysine readers is CBX5, also known as HP1α. CBX5 specifically recognizes and binds to histone H3 tails methylated at lysine 9 (H3K9me), a mark associated with transcriptional repression and the formation of heterochromatin.[4][5] Aberrant CBX5 activity has been implicated in various diseases, including cancer and fibrosis, making it a compelling target for therapeutic intervention.[6][7]

UNC6212 (Kme2): A Chemical Probe for CBX5

UNC6212 (Kme2) is a synthetic peptide-based ligand containing a dimethyllysine residue. It serves as a chemical probe to investigate the binding pocket and functional consequences of ligand engagement with the CBX5 chromodomain. The development and characterization of such probes are essential for validating methyllysine readers as drug targets and for providing starting points for the development of more potent and selective inhibitors.

Binding Affinity of UNC6212 (Kme2) to CBX5

The interaction between UNC6212 (Kme2) and the CBX5 chromodomain has been quantified, demonstrating a specific and measurable binding affinity.

| Compound | Target | Binding Affinity (Kd) |

| UNC6212 (Kme2) | CBX5 | 5.7 µM[4] |

Synthesis of Dimethyllysine-Containing Peptides

The synthesis of UNC6212 (Kme2) and similar dimethyllysine-containing peptides is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To incorporate the dimethyllysine modification, a protected Nε,Nε-dimethyllysine amino acid building block is used during the synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A generalized protocol for the synthesis of a dimethyllysine-containing peptide is outlined below. The precise details for UNC6212 (Kme2) would follow a similar procedure, with the specific peptide sequence determining the order of amino acid coupling.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Nε,Nε-dimethyllysine

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: The resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-Nε,Nε-dimethyllysine at the appropriate position) is activated with a coupling reagent like HBTU and DIPEA and coupled to the deprotected amine on the resin.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: The N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing TFA, TIS, and water.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Experimental Protocols for Characterizing Inhibitor Binding

Several biophysical and biochemical assays are employed to characterize the binding of ligands like UNC6212 (Kme2) to their target proteins. These assays are crucial for determining binding affinity, selectivity, and mechanism of action.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay used to measure protein-ligand interactions in a competitive binding format.

Principle: The assay utilizes a lanthanide-labeled antibody (e.g., Europium-labeled anti-His tag) that binds to a His-tagged reader protein (e.g., CBX5). A biotinylated peptide ligand containing the cognate methyllysine mark is captured by streptavidin-labeled allophycocyanin (APC). When the protein and peptide interact, the lanthanide and APC are brought into close proximity, resulting in a FRET signal. Unlabeled inhibitor compounds compete with the biotinylated peptide for binding to the reader protein, leading to a decrease in the FRET signal.

Workflow:

TR-FRET Assay Workflow. This diagram illustrates the principle of a competitive TR-FRET assay for measuring inhibitor binding to CBX5.

Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) upon ligand binding is a measure of the binding affinity.

Workflow:

DSF Experimental Workflow. This diagram outlines the steps involved in a Differential Scanning Fluorimetry experiment to assess ligand binding.

CBX5 Signaling and Biological Role

CBX5 plays a critical role in gene silencing and the maintenance of heterochromatin. It is a key component of a repressive signaling pathway that has been implicated in cellular processes such as fibroblast activation and the progression of lung fibrosis.

The CBX5/G9a/H3K9me Repressive Pathway

CBX5 functions in concert with the histone methyltransferase G9a (also known as EHMT2). G9a catalyzes the methylation of H3K9. CBX5 then binds to this H3K9me mark, leading to the recruitment of other repressive proteins and the establishment of a silent chromatin state. This pathway has been shown to be essential for the activation of fibroblasts in response to both biochemical (e.g., TGF-β) and biomechanical (e.g., matrix stiffness) cues.[2]

CBX5 Signaling Pathway. This diagram depicts the role of CBX5 in the G9a-mediated transcriptional repression pathway leading to fibroblast activation.

Conclusion

UNC6212 (Kme2) represents a valuable chemical tool for the study of the methyllysine reader protein CBX5. Understanding its synthesis and the experimental methodologies used to characterize its binding provides a framework for the broader discovery and development of inhibitors targeting epigenetic reader domains. The elucidation of the CBX5 signaling pathway highlights the therapeutic potential of modulating this target in diseases such as fibrosis. Continued research in this area, utilizing probes like UNC6212 (Kme2), will be instrumental in advancing our understanding of epigenetic regulation and in the development of novel therapeutics.

References

- 1. Facile preparation of sulfonium peptide and protein probes for selective crosslinking of methyllysine readers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. CBX5 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]

- 5. genecards.org [genecards.org]

- 6. The Sound of Silence: Suppressing CBX5 Decreases Fibrosis by Inhibiting Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Epigenetic Regulator CBX5 Promotes Fibroblast Metabolic Reprogramming and Inhibits Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UNC1215 in Elucidating Heterochromatin Formation Through L3MBTL3 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterochromatin is a densely packed form of chromatin characterized by transcriptional repression, playing a crucial role in maintaining genome stability and regulating gene expression. The formation and maintenance of heterochromatin are governed by a complex interplay of post-translational modifications on histone proteins, particularly methylation of lysine residues. These methylated lysines are recognized by "reader" proteins, which recruit effector complexes to establish and propagate the heterochromatic state.

One such reader protein is the L3MBTL Histone Methyl-Lysine Binding Protein 3 (L3MBTL3), a member of the malignant brain tumor (MBT) family of transcriptional repressors.[1][2] L3MBTL3 specifically recognizes mono- and dimethylated lysine residues (Kme1/Kme2) on histone tails through its three MBT domains.[2][3] By binding to these marks, L3MBTL3 is implicated in chromatin compaction and the regulation of gene expression.[2]

To investigate the precise functions of methyl-lysine reader proteins like L3MBTL3, highly specific chemical probes are indispensable. UNC1215 is a potent and selective small-molecule inhibitor developed for this purpose.[3][4] It acts as a chemical probe that competitively binds to the Kme-binding pocket of L3MBTL3, thereby antagonizing its function.[5][6] This guide provides a comprehensive overview of UNC1215, its mechanism of action, and its application as a tool to study the role of L3MBTL3-mediated Kme2 recognition in heterochromatin formation.

UNC1215: A Selective Chemical Probe for L3MBTL3

UNC1215 was identified as the first potent and selective chemical probe for a methyl-lysine reader protein.[3] Its mechanism involves direct, competitive binding to the methyl-lysine binding pockets within the MBT domains of L3MBTL3.[4][5] X-ray crystallography has revealed a unique 2:2 polyvalent interaction between UNC1215 and L3MBTL3, contributing to its high affinity and selectivity.[4][5] By occupying the Kme-binding pocket, UNC1215 displaces L3MBTL3 from its natural binding sites on mono- and dimethylated histones, thus inhibiting its downstream functions related to chromatin structure and gene regulation.[3][4] In cellular contexts, treatment with UNC1215 increases the mobility of L3MBTL3, consistent with its displacement from less mobile chromatin-associated states.[4][5]

Quantitative Data: Binding Affinity and Potency of UNC1215

The efficacy and selectivity of a chemical probe are defined by its binding affinities. UNC1215 exhibits high potency for L3MBTL3 with significant selectivity over other MBT family members and a wide range of other reader domains.

| Target | Parameter | Value | Reference |

| L3MBTL3 | Kd | 120 nM | [4][5][6] |

| L3MBTL3 | IC50 | 40 nM | [6] |

| Other MBT Family Members | Potency Fold-Difference | >50-fold weaker | [4][5] |

| Other Reader Domains (>200) | Selectivity | High | [4][5] |

Role of L3MBTL3 and UNC1215 in Heterochromatin Formation

L3MBTL3 is understood to contribute to the establishment of facultative heterochromatin.[7] The prevailing model of heterochromatin formation involves a step-wise process: initiation, spreading, and maintenance.[8] Initiation often begins with the recruitment of histone methyltransferases (HMTs) that deposit methyl marks, such as H3K9me2, onto histone tails.[8] Reader proteins like L3MBTL3 then bind to these Kme2 marks. This binding event can serve as a scaffold to recruit other chromatin-modifying enzymes and structural proteins, leading to the compaction of chromatin and the spreading of the heterochromatic state.[8]

By using UNC1215 to inhibit L3MBTL3, researchers can dissect this pathway. Inhibition of L3MBTL3's ability to read Kme2 marks is expected to disrupt the recruitment of downstream effector complexes, thereby preventing or reversing heterochromatin formation at specific genomic loci. This allows for the identification of genes and genomic regions regulated by L3MBTL3 and provides insight into the dynamic nature of heterochromatin.

Experimental Protocols

UNC1215 can be integrated into various experimental workflows to probe the function of L3MBTL3. Below are detailed protocols for key assays.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where L3MBTL3 binds. Comparing results from UNC1215-treated and untreated cells can reveal how L3MBTL3's association with chromatin is dependent on its Kme2-binding activity.

Methodology:

-

Cell Treatment and Cross-linking :

-

Culture cells to 80-90% confluency. Treat one set of cells with UNC1215 (e.g., 1-10 µM for 24 hours) and a control set with DMSO.

-

Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[9]

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[9]

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation :

-

Scrape cells and pellet by centrifugation.

-

Resuspend the cell pellet in ChIP Lysis Buffer and incubate on ice for 10 minutes.[9]

-

Sonicate the lysate to shear chromatin to fragments of 200-1000 bp. Optimization of sonication time and power is critical.

-

-

Immunoprecipitation :

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-L3MBTL3 antibody. Include an IgG control.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking :

-

DNA Purification and Analysis :

Western Blotting

Western blotting can be used to assess the total protein levels of L3MBTL3 or changes in histone methylation marks in response to UNC1215 treatment.

Methodology:

-

Sample Preparation :

-

Treat cells with UNC1215 or DMSO as described for ChIP.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis :

-

Protein Transfer :

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

-

Incubate the membrane with a primary antibody against L3MBTL3, H3K9me2, or a loading control (e.g., Actin, Tubulin) overnight at 4°C.[14]

-

Wash the membrane three times with TBST.[13]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again three times with TBST.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

-

Immunofluorescence (IF)

IF allows for the visualization of L3MBTL3's subcellular localization and can show its displacement from chromatin upon UNC1215 treatment.

Methodology:

-

Cell Culture and Treatment :

-

Fixation and Permeabilization :

-

Blocking and Staining :

-

Block non-specific antibody binding with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100) for 60 minutes.[18][19]

-

Incubate with the primary antibody against L3MBTL3 diluted in antibody dilution buffer overnight at 4°C.[18][19]

-

Wash three times with PBS.[16]

-

Incubate with a fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[19]

-

Wash three times with PBS.

-

-

Mounting and Imaging :

-

Counterstain nuclei with DAPI.[16]

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Signaling Pathway Diagram: Heterochromatin Formation

The formation of constitutive heterochromatin is a highly regulated process involving multiple enzymatic activities and protein-protein interactions.

Conclusion

The chemical probe UNC1215 is a powerful tool for dissecting the biological roles of the methyl-lysine reader protein L3MBTL3. By selectively inhibiting the ability of L3MBTL3 to recognize mono- and dimethylated lysine residues, UNC1215 allows researchers to investigate the specific contribution of this interaction to the formation and maintenance of heterochromatin. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for scientists aiming to explore the intricate mechanisms of epigenetic regulation and for drug development professionals interested in the therapeutic potential of targeting chromatin reader domains. The continued application of such precise chemical tools will undoubtedly deepen our understanding of chromatin biology and its implications in health and disease.

References

- 1. genecards.org [genecards.org]

- 2. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insights into the regulation of heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. ulab360.com [ulab360.com]

- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

The Dual Inhibitors UNC0638 and UNC0642: Potent and Selective Chemical Probes for H3K9 Dimethylation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and ultimately, cellular fate. The dimethylation of histone H3 at lysine 9 (H3K9me2) is a key repressive mark predominantly catalyzed by the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1). Dysregulation of G9a and GLP activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of two potent and selective chemical probes, UNC0638 and UNC0642, which are invaluable tools for studying the biological functions of G9a and GLP and for exploring their therapeutic potential. While the initial query mentioned "UNC6212 (Kme2)," this appears to be a misnomer in the context of a histone methylation probe; instead, it is a dimethyllysine-containing ligand for the chromodomain of CBX5. This guide will focus on the well-characterized G9a/GLP inhibitors, UNC0638 and UNC0642.

Mechanism of Action

UNC0638 and UNC0642 are small molecule inhibitors that target the catalytic SET domain of G9a and GLP. They act as substrate-competitive inhibitors, effectively blocking the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3.[1] By inhibiting G9a and GLP, these probes lead to a global reduction in H3K9me2 levels, which in turn can reactivate the expression of silenced genes.[2][3]

Target Specificity and Selectivity

Both UNC0638 and UNC0642 exhibit high potency and remarkable selectivity for G9a and GLP over a wide range of other histone methyltransferases and non-epigenetic targets. This high degree of selectivity is crucial for ensuring that the observed biological effects are directly attributable to the inhibition of G9a and GLP.

Quantitative Data Summary

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| UNC0638 | G9a | <15 | >500-fold vs. other HMTs | [1][4] |

| GLP | 19 | [4][5] | ||

| UNC0642 | G9a | <2.5 | >20,000-fold vs. 13 other methyltransferases | [6][7][8] |

| GLP | <2.5 | >2,000-fold vs. PRC2-EZH2 | [6][7][8] |

In Vitro and In Vivo Activity

UNC0638 is a potent and cell-permeable probe that is highly effective for in vitro studies. It has been shown to reduce cellular H3K9me2 levels and induce apoptosis in various cancer cell lines.[1][3] However, due to its poor pharmacokinetic properties, UNC0638 is not suitable for in vivo applications.[9][10]

UNC0642 was developed as an analog of UNC0638 with improved pharmacokinetic properties, making it an ideal probe for in vivo studies in animal models.[10][11] It demonstrates good oral bioavailability and has been successfully used to inhibit tumor growth and modulate behavior in mice.[9][12]

Cellular Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| UNC0638 | MDA-MB-231 | H3K9me2 reduction | 0.081 | [3] |

| MNA NB cell lines | Cell viability | 8.3 | [1] | |

| non-MNA NB lines | Cell viability | 19 | [1] | |

| UNC0642 | PANC-1 | H3K9me2 reduction | 0.04 | [6] |

| MDA-MB-231 | H3K9me2 reduction | 0.11 | [6][8] | |

| PC3 | H3K9me2 reduction | 0.13 | [6] | |

| T24 (bladder cancer) | Cell viability | 9.85 | [9] | |

| J82 (bladder cancer) | Cell viability | 13.15 | [9] | |

| 5637 (bladder cancer) | Cell viability | 9.57 | [9] | |

| MNA NB cell lines | Cell viability | 15 | [1] | |

| non-MNA NB lines | Cell viability | 32 | [1] |

Signaling Pathways and Experimental Workflows

The inhibition of G9a and GLP by UNC0638 and UNC0642 has profound effects on gene expression, primarily through the reactivation of silenced genes. The following diagrams illustrate the core signaling pathway and a general experimental workflow for utilizing these probes.

Caption: G9a/GLP Signaling Pathway.

Caption: Experimental Workflow.

Experimental Protocols

G9a/GLP Biochemical Assay (Radioactive)

This protocol is adapted from established methods for measuring histone methyltransferase activity.

Materials:

-

Recombinant G9a or GLP enzyme

-

Histone H3 (1-21) peptide substrate

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

P81 phosphocellulose paper

-

Scintillation fluid

-

Microplate

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 peptide (e.g., 1 µM), and the desired concentration of UNC0638 or UNC0642.

-

Add the recombinant G9a or GLP enzyme (e.g., 10 nM) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding ³H-SAM (e.g., 1 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.1 M sodium bicarbonate buffer to remove unincorporated ³H-SAM.

-

Dry the P81 paper and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Cell Western Assay for H3K9me2 Levels

This protocol provides a high-throughput method to quantify changes in cellular H3K9me2 levels.

Materials:

-

Cells of interest

-

96-well plate

-

UNC0638 or UNC0642

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS

-

Primary Antibody: Anti-H3K9me2 antibody

-

Secondary Antibody: IRDye-conjugated secondary antibody

-

DNA stain (e.g., DRAQ5™)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of UNC0638 or UNC0642 for the desired time (e.g., 24-48 hours).

-

Fix the cells with Fixation Solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with Blocking Buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary anti-H3K9me2 antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween 20.

-

Incubate the cells with the IRDye-conjugated secondary antibody and the DNA stain (for normalization) for 1 hour at room temperature in the dark.

-

Wash the cells five times with PBS containing 0.1% Tween 20.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain. Normalize the H3K9me2 signal to the DNA stain signal to account for cell number variations.

In Vivo Xenograft Study with UNC0642

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of UNC0642 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

Matrigel

-

UNC0642

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer UNC0642 (e.g., 5-10 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day).[9]

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K9me2, western blotting).

Conclusion

UNC0638 and UNC0642 are indispensable chemical probes for investigating the roles of G9a and GLP in health and disease. Their high potency and selectivity allow for precise interrogation of the H3K9me2 methylation pathway. UNC0638 serves as an excellent tool for in vitro studies, while the improved pharmacokinetic profile of UNC0642 enables robust in vivo experimentation. By utilizing the information and protocols provided in this guide, researchers can effectively employ these probes to advance our understanding of epigenetic regulation and accelerate the development of novel therapeutic strategies targeting histone methylation.

References

- 1. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 4. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]

- 7. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bellbrooklabs.com [bellbrooklabs.com]

Investigating Gene Silencing with UNC6212: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth framework for investigating the role of UNC6212 in gene silencing. Contrary to initial hypotheses targeting histone methyltransferases, UNC6212 is a ligand for Chromobox protein homolog 5 (CBX5), also known as HP1α, a critical "reader" of the repressive histone mark H3K9me2. This document outlines the theoretical basis for how a CBX5 ligand could modulate gene expression and provides detailed experimental protocols and data presentation strategies to test this hypothesis. Given the limited publicly available data on UNC6212, this guide serves as a comprehensive starting point for researchers seeking to characterize its effects on chromatin biology and gene regulation.

Introduction: The Role of CBX5 (HP1α) in Gene Silencing

Gene expression is intricately regulated by the state of chromatin, the complex of DNA and proteins within the nucleus. A key mechanism of gene silencing is the formation of heterochromatin, a tightly packed form of chromatin that is generally transcriptionally inactive. The formation and maintenance of heterochromatin are governed by a "histone code," where specific post-translational modifications of histone proteins are recognized by "reader" proteins that recruit other factors to modify chromatin structure and regulate gene expression.

One of the central players in this process is the methylation of histone H3 at lysine 9 (H3K9me), particularly in its di- and tri-methylated states (H3K9me2 and H3K9me3). This repressive mark is "written" by histone methyltransferases such as EHMT1 (GLP) and EHMT2 (G9a). The "reader" of this mark is the highly conserved Chromobox protein homolog 5 (CBX5), also known as Heterochromatin Protein 1 alpha (HP1α).[1][2][3]

CBX5 is a fundamental component of heterochromatin and plays a crucial role in epigenetic repression.[2] Its chromodomain specifically recognizes and binds to H3K9me2/3, leading to the recruitment of a host of other proteins that contribute to chromatin compaction and gene silencing.[1][2] The C-terminal chromoshadow domain of CBX5 is responsible for its homodimerization and interaction with a variety of other chromatin-associated proteins, further stabilizing the heterochromatic state.[3]

The loss or downregulation of CBX5 has been implicated in various diseases, including cancer, where it can contribute to drug resistance.[4][5] Conversely, CBX5 has also been shown to be involved in gene activation during cellular differentiation, highlighting its complex and context-dependent roles in regulating gene expression.[6]

UNC6212: A Chemical Probe for CBX5

UNC6212 is a dimethyllysine (Kme2)-containing small molecule that has been identified as a ligand for the chromodomain of CBX5. This positions UNC6212 as a chemical probe to investigate the function of this critical reader protein. By binding to the H3K9me2-binding pocket of CBX5, UNC6212 could potentially act as a competitive antagonist, preventing CBX5 from binding to its native histone mark on chromatin. This disruption of the "reader" function of CBX5 provides a powerful tool to dissect its role in gene silencing.

Quantitative Data

To date, the primary quantitative data available for UNC6212 is its binding affinity for CBX5.

| Compound | Target | Binding Affinity (KD) | Assay Type |

| UNC6212 | CBX5 (HP1α) | 5.7 µM | Not Specified |

Table 1: Binding Affinity of UNC6212 for CBX5.

Proposed Mechanism of Action and Investigational Workflow

The central hypothesis for the action of UNC6212 in modulating gene expression is through the competitive inhibition of CBX5 binding to H3K9me2-marked chromatin. This could lead to a localized de-compaction of heterochromatin and the potential activation of previously silenced genes. The following diagram illustrates this proposed mechanism.

To investigate this proposed mechanism, a multi-faceted experimental approach is required. The following workflow outlines the key experiments to characterize the effects of UNC6212.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key experiments outlined in the workflow. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

In Vitro Ligand-Receptor Interaction Assay (ELISA-based)

This assay is designed to confirm and quantify the binding affinity of UNC6212 to recombinant CBX5 protein.

Materials:

-

Recombinant human CBX5 protein

-

UNC6212

-

High-binding 96-well ELISA plates

-

Carbonate-bicarbonate coating buffer (pH 9.6)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody against CBX5 (if using a capture assay format) or a tag on the recombinant protein

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with recombinant CBX5 protein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound protein.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.[7]

-

Washing: Wash the plate three times with wash buffer.

-

Ligand Incubation: Prepare serial dilutions of UNC6212 in a suitable buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature. Include wells with buffer only as a negative control.

-

Washing: Wash the plate five times with wash buffer to remove unbound UNC6212.

-

Primary Antibody Incubation: If using an indirect detection method, add a primary antibody against CBX5 and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[7]

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance values against the concentration of UNC6212 to determine the binding curve and calculate the dissociation constant (KD).

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CBX5

This protocol is for determining the genomic localization of CBX5 and assessing whether UNC6212 treatment alters its binding profile.

Materials:

-

Cells of interest

-

UNC6212

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

PBS

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

ChIP dilution buffer

-

ChIP-grade anti-CBX5 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with UNC6212 or vehicle control for the desired time. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells with cell lysis buffer to release the nuclei.

-

Nuclear Lysis and Chromatin Shearing: Lyse the nuclei with nuclear lysis buffer. Shear the chromatin to an average size of 200-600 bp using sonication.

-

Immunoprecipitation: Dilute the sheared chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with an anti-CBX5 antibody overnight at 4°C with rotation.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.[8]

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify CBX5 binding sites. Compare the binding profiles between UNC6212-treated and control samples to identify differential binding regions.

RNA Sequencing (RNA-seq) for Transcriptome Analysis

This protocol is for analyzing global changes in gene expression following treatment with UNC6212.

Materials:

-

Cells of interest

-

UNC6212

-

RNA extraction kit

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

mRNA enrichment or rRNA depletion kit

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with UNC6212 or vehicle control for the desired time. Harvest the cells and extract total RNA using a commercial kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.

-

mRNA Enrichment or rRNA Depletion: Enrich for mRNA using poly-A selection or deplete ribosomal RNA (rRNA) to increase the coverage of protein-coding and non-coding transcripts.[9]

-

Library Preparation: Construct a sequencing library from the enriched/depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis: Perform quality control of the sequencing reads, align them to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between UNC6212-treated and control samples. Perform pathway and gene ontology analysis to understand the biological functions of the affected genes.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. For example, the results of the RNA-seq experiment can be presented as follows:

| Gene Symbol | Log2 Fold Change (UNC6212 vs. Control) | p-value | Adjusted p-value |

| GENE_A | 2.5 | 0.001 | 0.005 |

| GENE_B | -1.8 | 0.003 | 0.012 |

| GENE_C | 1.2 | 0.045 | 0.150 |

Table 2: Example of Differentially Expressed Genes upon UNC6212 Treatment.

The integration of ChIP-seq and RNA-seq data will be crucial for a comprehensive understanding of UNC6212's effects. For instance, genes that show increased expression upon UNC6212 treatment and a concomitant decrease in CBX5 binding at their promoter or regulatory regions would be strong candidates for direct targets of UNC6212-mediated derepression.

Conclusion

UNC6212 represents a valuable tool for dissecting the role of the H3K9me2 reader protein CBX5 in gene silencing and chromatin regulation. While direct experimental data on its cellular effects are currently limited, the protocols and investigational framework provided in this guide offer a robust starting point for its characterization. By employing a combination of in vitro binding assays, ChIP-seq, and RNA-seq, researchers can elucidate the mechanism of action of UNC6212 and its potential as a modulator of epigenetic states in health and disease. This research will not only advance our understanding of fundamental chromatin biology but may also open new avenues for therapeutic intervention in diseases driven by epigenetic dysregulation.

References

- 1. CBX5 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]

- 2. uniprot.org [uniprot.org]

- 3. CBX5 (gene) - Wikipedia [en.wikipedia.org]

- 4. Exhibit - Celebration of Undergraduate Research and Creative Activity: Determination and Analysis of Cancer-Driving Mutations in the Chromobox 5 Gene [exhibit.xavier.edu]

- 5. CBX5 loss drives EGFR inhibitor resistance and results in therapeutically actionable vulnerabilities in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterochromatin Protein 1 Alpha (HP1α: CBX5) is a Key Regulator in Differentiation of Endothelial Progenitor Cells to Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 8. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 9. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of UNC6261 Binding to the CDYL Chromodomain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between the chemical probe UNC6261 and the chromodomain of the Chromodomain Y-like (CDYL) protein. UNC6261 has emerged as a potent and selective antagonist for CDYL, offering a valuable tool for studying the biological functions of this epigenetic reader protein and as a potential starting point for therapeutic development. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and provides visual representations of the interaction and experimental workflows.

Quantitative Binding Affinity of UNC6261 for CDYL

The affinity and selectivity of UNC6261 for the CDYL chromodomain have been characterized using various biophysical techniques. The key quantitative data are summarized in the table below.

| Compound | Target | Assay | Affinity Metric (nM) | Selectivity | Reference |

| UNC6261 | CDYL Chromodomain | Isothermal Titration Calorimetry (ITC) | Kd: 139 ± 3.3 | 13-fold vs. MPP8; >45-fold vs. HP1 & Polycomb families | [1] |

| UNC6261 | CDYL2 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 81 ± 16 | Not specified in this assay | [1] |

| UNC7394 (Negative Control) | CDYL Chromodomain | Isothermal Titration Calorimetry (ITC) | No measurable binding | Not applicable | [1] |

Structural Basis of UNC6261 Recognition by the CDYL Chromodomain

The high-resolution crystal structure of the human CDYL chromodomain in complex with UNC6261 (PDB ID: 7N27) reveals the precise molecular interactions underpinning its potent and selective binding.[1][2][3] UNC6261 engages the chromodomain through a "surface groove" binding mode.[1] A key feature of this interaction is the accommodation of the larger isopropyl/methyl-imidazole moiety of UNC6261, which mimics the methylated lysine side chain, within an aromatic cage of the CDYL chromodomain that appears to adopt a wider and less structured conformation compared to other chromodomains like MPP8.[1] The backbone amide bonds of UNC6261 also contribute to the binding affinity.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of UNC6261 to the CDYL chromodomain are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between a ligand and a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified recombinant CDYL chromodomain protein.

-

UNC6261 compound.

-

ITC instrument (e.g., MicroCal ITC200).

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

Procedure:

-

Sample Preparation:

-

The CDYL chromodomain protein is extensively dialyzed against the ITC buffer.

-

UNC6261 is dissolved in the final dialysis buffer to the desired concentration. Meticulous matching of the buffer composition for both the protein and the ligand is critical to minimize heats of dilution.

-

-

ITC Experiment:

-

The sample cell is loaded with the CDYL chromodomain protein (typically at a concentration of 10-20 µM).

-